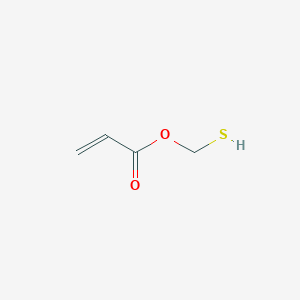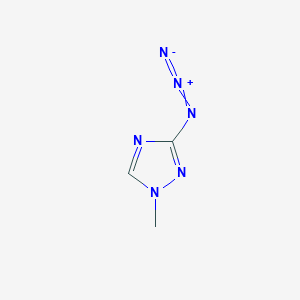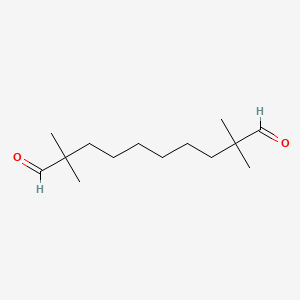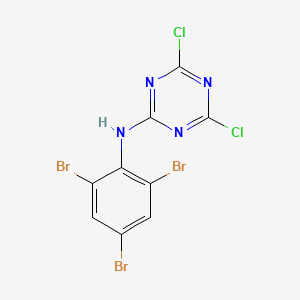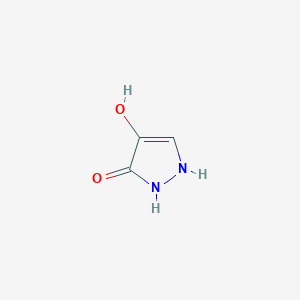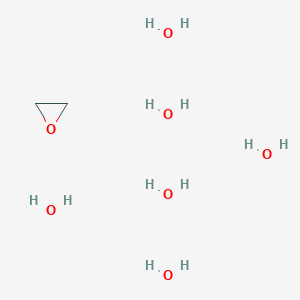
3,3'-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a sulfanediyl bridge. This compound is known for its significant synthetic potential and broad spectrum of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sulfur-containing reagents under controlled conditions. One common method involves the use of aromatic aldehydes and urea in a modified Biginelli reaction, which can be conducted under both conventional thermal heating and microwave activation . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyran-2-one derivatives. These products can have diverse applications in different fields.
Applications De Recherche Scientifique
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of hybrid polyheterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The sulfanediyl bridge and hydroxyl groups play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one).
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another pyran-2-one derivative with similar structural features.
Uniqueness
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran-2-one derivatives and enhances its potential for various applications.
Propriétés
Numéro CAS |
53603-36-4 |
|---|---|
Formule moléculaire |
C12H10O6S |
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
4-hydroxy-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C12H10O6S/c1-5-3-7(13)9(11(15)17-5)19-10-8(14)4-6(2)18-12(10)16/h3-4,13-14H,1-2H3 |
Clé InChI |
GBWWPZLYJHSIKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
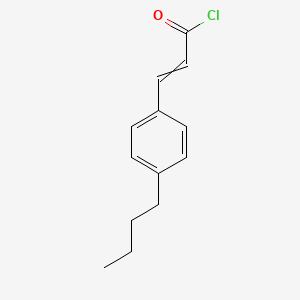
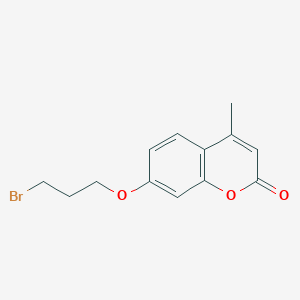
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
